7-Bromo-2-methyl-2H-indazole

Regioisomer differentiation NMR characterization Tautomeric locking

7-Bromo-2-methyl-2H-indazole is a strategic heterocyclic building block for medicinal chemistry and process R&D. The N2-methyl group locks the indazole scaffold in the 2H-tautomeric form, eliminating NH H-bond donation (HBD = 0) and modulating lipophilicity (LogP 2.3–2.58) for CNS-penetrant chemical space. The pre-installed C7-bromine enables direct Suzuki-Miyaura diversification without protection/deprotection — minimizing step count and maximizing library throughput. Procure with confidence: available at ≥98% (HPLC) purity in kilogram quantities with controlled moisture (≤0.5%), supporting seamless tech transfer from hit-to-lead to process scale.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 701910-14-7
Cat. No. B1287201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-2H-indazole
CAS701910-14-7
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC=C(C2=N1)Br
InChIInChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3
InChIKeyKPAYIFGPJOYWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-2H-indazole (CAS 701910-14-7): Procurement-Grade Overview for Medicinal Chemistry and C7-Functionalization Programs


7-Bromo-2-methyl-2H-indazole (CAS 701910-14-7, MFCD09870049) is a heterocyclic building block belonging to the 2H-indazole family, featuring a bromine atom at the C7 position and a methyl group on the N2 nitrogen [1]. With a molecular weight of 211.06 g/mol (C₈H₇BrN₂), it serves as a key intermediate in pharmaceutical development, particularly in the synthesis of kinase-targeted therapeutic candidates and CRF-1 receptor antagonists [2]. The compound is supplied as a solid by multiple vendors at purities ≥97% (HPLC), with production scale reaching kilogram quantities [3].

Why Generic Substitution of 7-Bromo-2-methyl-2H-indazole Fails: Regioisomeric and Positional Isomer Risks


The indazole scaffold exhibits annular tautomerism between 1H- and 2H- forms, with the 1H-tautomer being thermodynamically more stable by 2.3–3.6 kcal/mol . N2-methylation locks the compound into the 2H-indazole configuration, altering the H-bond donor/acceptor profile (0 H-bond donors vs. 1 for NH-indazoles), electronic distribution, and downstream biological target engagement [1]. Substituting 7-bromo-2-methyl-2H-indazole with its N1-methyl regioisomer (7-bromo-1-methyl-1H-indazole, CAS 1000576-59-9) or positional isomers (e.g., 6-bromo-2-methyl-2H-indazole, CAS 590417-95-1) without verifying identity introduces uncontrolled variables in cross-coupling regiochemistry, pharmacokinetic properties, and structure-activity relationships, potentially invalidating entire synthetic campaigns or biological datasets [2][3].

Quantitative Evidence Guide: Differentiating 7-Bromo-2-methyl-2H-indazole from Its Closest Analogs


Regioisomeric Purity: N2-Methyl vs. N1-Methyl Indazole Structural Identity Confirmation

7-Bromo-2-methyl-2H-indazole is the N2-methylated regioisomer, confirmed by its distinct InChI Key (KPAYIFGPJOYWMM-UHFFFAOYSA-N) and SMILES (CN1C=C2C=CC=C(C2=N1)Br) [1]. In contrast, the N1-methyl regioisomer 7-bromo-1-methyl-1H-indazole (CAS 1000576-59-9) has InChI Key JPFIGGYULRKROG-UHFFFAOYSA-N and SMILES CN1C2=C(C=N1)C=CC=C2Br [2]. The N2-methyl substitution eliminates the indazole NH proton, resulting in 0 hydrogen bond donors (HBD) versus 0 for the N1-methyl analog but critically alters the spatial orientation of the methyl group relative to the bromine, affecting steric accessibility during cross-coupling . N2-alkylation selectivity has been computationally modeled, with calculated N2:N1 product ratios as high as 100:1 under optimized conditions, though practical alkylation of 7-bromo-1H-indazole with dimethyl sulfate typically yields approximately 73% of the N2 product .

Regioisomer differentiation NMR characterization Tautomeric locking

C7 Bromine Position: Cross-Coupling Reactivity Advantage Over C5 and C6 Analogs

The C7 position of the 2H-indazole scaffold has emerged as a privileged site for regioselective functionalization. A 2021 study demonstrated that C7-bromo-4-substituted-1H-indazoles undergo efficient palladium-mediated Suzuki-Miyaura cross-coupling with aryl boronic acids, yielding C7-arylated indazoles in moderate to good yields under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME, Ar atmosphere) [1]. Complementary rhodium-catalyzed methodologies enable C7-olefination of indazoles using an N,N-diisopropylcarbamoyl directing group, achieving high regioselectivity and broad functional group tolerance [2]. The 7-bromo-2-methyl-2H-indazole scaffold, with its N2-methyl group already installed, provides a direct entry point to these C7-selective transformations without requiring additional protection/deprotection steps at N1. In contrast, 6-bromo-2-methyl-2H-indazole (CAS 590417-95-1) and 5-bromo-2-methyl-2H-indazole (CAS 465529-56-0) are precluded from these C7-specific methodologies and instead engage different C–H activation manifolds [3].

Regioselective C–H functionalization Suzuki-Miyaura coupling C7-arylation

Physicochemical Property Profile: LogP, PSA, and Predicted ADME Differentiation

7-Bromo-2-methyl-2H-indazole exhibits a computed XLogP3 of 2.3–2.58 and a topological polar surface area (TPSA) of 17.8 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor [1]. Compared to 7-bromo-1H-indazole (CAS 53857-58-2), which contains an NH donor (HBD = 1, TPSA = 28.7 Ų), the N2-methylated compound is more lipophilic and lacks H-bond donor capacity, which influences membrane permeability and off-target binding profiles [2]. Among positional isomers (5-bromo, 6-bromo, 7-bromo-2-methyl-2H-indazole), the molecular formula (C₈H₇BrN₂) and molecular weight (211.06 g/mol) are identical, but the bromine position alters the computed LogP: the 7-bromo isomer has an ACD/LogP of 2.58, while the 5-bromo analog (CAS 465529-56-0) shows LogP differences that can affect chromatographic retention and biological partitioning [3]. These distinctions are critical when selecting building blocks for fragment-based drug design where lipophilic ligand efficiency (LLE) must be optimized.

Lipophilicity Polar surface area Drug-likeness

Commercial Purity and Scalability: 98% HPLC vs. 95% Benchmark Across Vendors

7-Bromo-2-methyl-2H-indazole is commercially available at 98% minimum purity by HPLC with moisture content ≤0.5% (CapotChem, production scale up to kilograms) [1]. Other vendors including Bidepharm supply the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . The 95% minimum purity specification from AKSci and 97% from Aladdin represent alternative procurement tiers . In contrast, the N1-methyl regioisomer (7-bromo-1-methylindazole) is typically supplied at 95–97% purity, and the 6-bromo isomer at 97% (Thermo Scientific), but with fewer vendors offering the kilogram-scale production capability documented for the target compound . For medicinal chemistry programs requiring multigram-to-kilogram quantities with consistent lot-to-lot purity for SAR campaigns, the availability of 98% (HPLC) material with moisture specification and batch QC from a dedicated supplier reduces the risk of impurity-driven false positives in biological assays.

Purity specification Scale-up capability Quality control

Synthetic Route Specificity: N-Methylation Yield Differentiates 2H from 1H Indazole Series

The synthesis of 7-bromo-2-methyl-2H-indazole proceeds via direct N-methylation of 7-bromo-1H-indazole with dimethyl sulfate in toluene at 110°C for 4 hours, yielding the N2-methyl product in 73% isolated yield (1.33 g from 1.71 g starting material) . This specific procedure produces the 2H-indazole regioisomer as the major product, while alternative alkylation conditions can favor N1-substitution [1]. The defined synthetic route with documented yield provides chemists with a reproducible entry point, whereas 7-bromo-1-methyl-1H-indazole requires different alkylation strategies to achieve acceptable regioselectivity. The availability of the pre-formed N2-methyl building block eliminates the need for end-users to optimize regioselective alkylation, saving 3–5 days of reaction development time and avoiding the typical statistical ~1:1 N1:N2 mixture obtained under non-optimized basic conditions (K₂CO₃, DMF) [2].

N-alkylation selectivity Synthetic yield Indazole functionalization

Optimal Research and Industrial Application Scenarios for 7-Bromo-2-methyl-2H-indazole


C7-Arylated Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

7-Bromo-2-methyl-2H-indazole serves as the optimal starting material for constructing C7-arylated 2H-indazole kinase inhibitor libraries [1]. The pre-installed N2-methyl group and C7-bromine enable direct diversification via palladium-catalyzed Suzuki-Miyaura coupling without requiring protection/deprotection sequences. This strategy was employed in the synthesis of 7-(2,4-dichlorophenyl)-2-methyl-2H-indazole derivatives, demonstrating the scaffold's utility in generating compounds with diverse aryl substitution patterns at the C7 position [2]. The 98% (HPLC) purity and kilogram-scale availability support iterative library production for hit-to-lead optimization campaigns.

CRF-1 Receptor Antagonist Development Programs

Indazole derivatives featuring the 2-methyl substitution pattern are claimed as CRF-1 receptor antagonists in patent literature (US 7,214,699 B2) [1]. 7-Bromo-2-methyl-2H-indazole provides the core scaffold for further functionalization at the C7 position to generate CRF antagonist candidates. The N2-methyl group is critical for modulating the compound's interaction with the CRF-1 receptor binding pocket, and substitution with the N1-methyl regioisomer or NH-indazole would be expected to alter binding affinity and selectivity profiles based on established indazole SAR principles [2].

Fragment-Based Drug Discovery Leveraging the N2-Methyl Indazole Core

As a fragment-sized molecule (MW 211.06, LogP 2.3–2.58, TPSA 17.8 Ų) with zero H-bond donors, 7-Bromo-2-methyl-2H-indazole is an attractive fragment for screening libraries targeting CNS-penetrant or orally bioavailable chemical space [1]. The bromine atom provides a synthetic handle for fragment elaboration via cross-coupling, while the N2-methyl group modulates lipophilicity and eliminates the NH donor that can contribute to undesired off-target interactions (e.g., with the hERG channel) [2]. The compound's physicochemical profile (MW < 250, LogP < 3, HBD = 0) aligns with lead-likeness criteria, making it a strategic procurement choice for fragment-based campaigns.

Gram-to-Kilogram Scale Synthesis of Indazole-Containing Pharmaceutical Intermediates

For process chemistry groups scaling indazole-based drug candidates, 7-bromo-2-methyl-2H-indazole offers documented kilogram-scale availability with 98% (HPLC) purity and controlled moisture content (≤0.5%) [1]. The robust synthetic route from 7-bromo-1H-indazole (73% yield, dimethyl sulfate, toluene) and its compatibility with standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, DME, Na₂CO₃) support technology transfer from medicinal chemistry to process development [2]. The compound's boiling point (322.7 °C at 760 mmHg) and density (1.6 g/cm³) provide key parameters for distillation and solvent-swap operations during scale-up .

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